2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane
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Overview
Description
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique spirocyclic structure, which includes both oxygen and sulfur atoms, making it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane typically involves the reaction of appropriate diols or thiols with chloromethylating agents under controlled conditions. One common method includes the reaction of a diol with epichlorohydrin in the presence of a base, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The sulfur atom in the spirocyclic structure can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted spirocyclic compounds, sulfoxides, and sulfones, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane involves its ability to act as a reactive intermediate in various chemical reactions. The chloromethyl group is highly reactive, allowing the compound to participate in nucleophilic substitution reactions. The presence of oxygen and sulfur atoms in the spirocyclic structure also contributes to its reactivity and ability to form stable complexes with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane: Similar structure but lacks the sulfur atom.
2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane: Larger ring size with different reactivity.
2-(Chloromethyl)-1,4-thioxaspiro[4.4]nonane: Contains sulfur but lacks oxygen atoms.
Uniqueness
2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane is unique due to its combination of oxygen and sulfur atoms in a spirocyclic structure, providing distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of new chemical entities and materials .
Properties
Molecular Formula |
C7H11ClO2S |
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Molecular Weight |
194.68 g/mol |
IUPAC Name |
3-(chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane |
InChI |
InChI=1S/C7H11ClO2S/c8-3-6-4-9-7(10-6)1-2-11-5-7/h6H,1-5H2 |
InChI Key |
UBGFHTBQKPMMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC12OCC(O2)CCl |
Origin of Product |
United States |
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